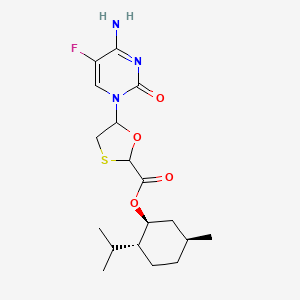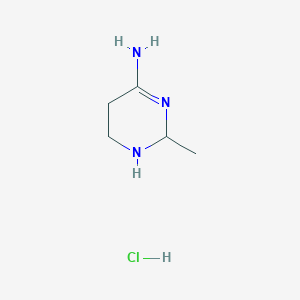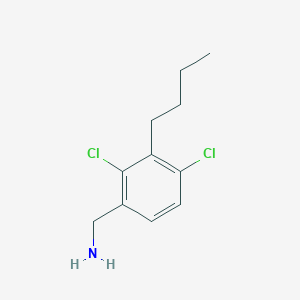
Nickel(2+);triethylphosphane;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);triethylphosphane;dichloride is a coordination compound that features a nickel ion coordinated to two chloride ions and triethylphosphane ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel(2+);triethylphosphane;dichloride can be synthesized by reacting nickel(II) chloride with triethylphosphane in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve nickel(II) chloride in a solvent such as ethanol or acetonitrile.
- Add triethylphosphane to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
- Isolate the product by filtration or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);triethylphosphane;dichloride undergoes various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) species.
Substitution: Ligands such as chloride ions or triethylphosphane can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
Oxidation: Higher oxidation state nickel complexes.
Reduction: Nickel(0) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Nickel(2+);triethylphosphane;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential role in enzyme mimetics and as a model for biological nickel sites.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mécanisme D'action
The mechanism by which Nickel(2+);triethylphosphane;dichloride exerts its effects involves coordination chemistry principles. The nickel center can undergo various electronic and structural changes, facilitating catalytic processes. The triethylphosphane ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways include:
Catalytic Sites: The nickel center acts as a catalytic site for various reactions.
Ligand Exchange: The triethylphosphane ligands can be exchanged with other ligands, altering the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Nickel(2+);triethylphosphane;dichloride can be compared with other nickel-phosphane complexes, such as:
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphane ligands instead of triethylphosphane.
Nickel(II) chloride bis(diphenylphosphino)ethane: Features diphenylphosphinoethane ligands, offering different electronic properties.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel-phosphane complexes.
Conclusion
This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Propriétés
IUPAC Name |
nickel(2+);triethylphosphane;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIALGQQJESEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)



![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)

![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)


